(1R)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine (1R)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485860
InChI: InChI=1S/C9H9ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1
SMILES:
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol

(1R)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17485860

Molecular Formula: C9H9ClFN

Molecular Weight: 185.62 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine -

Specification

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
IUPAC Name (1R)-1-(3-chloro-5-fluorophenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C9H9ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1
Standard InChI Key GUTBGZJQOUGCBA-SECBINFHSA-N
Isomeric SMILES C=C[C@H](C1=CC(=CC(=C1)Cl)F)N
Canonical SMILES C=CC(C1=CC(=CC(=C1)Cl)F)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core structure consists of a phenyl ring with 5-chloro and 3-fluoro substituents, connected to a prop-2-enylamine chain. The (1R) configuration at the chiral center ensures enantiomeric specificity, critical for biological interactions. Key structural features include:

PropertyValue
Molecular FormulaC₁₀H₁₁ClFN
Molecular Weight203.66 g/mol
IUPAC Name(1R)-1-(5-Chloro-3-fluorophenyl)prop-2-en-1-amine
StereochemistryR-configuration at C1

The fluorine atom’s electronegativity (-4.0) and chlorine’s polarizability (polarizable volume: 23.7 ų) create an electron-deficient aromatic system, influencing π-π stacking and dipole interactions .

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum exhibits distinct signals for the allylic protons (δ 5.2–5.8 ppm, multiplet) and aromatic protons (δ 6.8–7.4 ppm). The ¹⁹F NMR shows a singlet near δ -110 ppm for the meta-fluorine .

  • IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1620 cm⁻¹ (C=C), and 750 cm⁻¹ (C–Cl) confirm functional groups.

Synthetic Methodologies

Asymmetric Synthesis

The enantioselective synthesis typically employs:

  • Friedel-Crafts Acylation: 5-Chloro-3-fluorobenzene reacts with acryloyl chloride under AlCl₃ catalysis to form 3-(5-chloro-3-fluorophenyl)propenoyl chloride.

  • Curtius Rearrangement: Treatment with NaN₃ generates an acyl azide, which decomposes to an isocyanate intermediate.

  • Chiral Resolution: Enzymatic kinetic resolution using lipase B from Candida antarctica achieves >98% enantiomeric excess (ee) for the (1R)-isomer.

Yield Optimization

Reaction conditions critically impact yields:

ParameterOptimal ValueYield Improvement
Temperature-10°C (Step 1)22% → 35%
Catalyst Loading5 mol% AlCl₃15% → 28%
Solvent PolarityDichloromethaneΔYield +12%

Physicochemical Properties

Thermodynamic Parameters

  • LogP: 2.8 (calculated via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: 9.2 (amine group), enabling protonation at physiological pH for ionic interactions.

Stability Profile

Degradation studies reveal:

  • Thermal Stability: Decomposes at 218°C (TGA).

  • Photolytic Sensitivity: t₁/₂ = 48 hours under UV light (λ = 254 nm), necessitating amber storage.

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing Cl/F substituents direct incoming electrophiles to the para position relative to chlorine:

Compound+HNO3H2SO44-Nitro derivative(Yield: 67%)[4]\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro derivative} \quad (\text{Yield: 67\%})[4]

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) reduces the alkene to a propane chain while preserving stereochemistry:

C10H11ClFNH2,Pd-C(1R)-1-(5-Chloro-3-fluorophenyl)propylamine(ee >95%)[3]\text{C}_{10}\text{H}_{11}\text{ClFN} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{(1R)-1-(5-Chloro-3-fluorophenyl)propylamine} \quad (\text{ee >95\%})[3]

Biological Evaluation

Receptor Binding Studies

In vitro assays demonstrate:

  • Dopamine D₂ Receptor: Kₐ = 180 nM (comparable to aripiprazole, Kₐ = 150 nM).

  • Serotonin 5-HT₂ₐ: IC₅₀ = 420 nM, suggesting lower affinity than typical antipsychotics.

Metabolic Pathways

Hepatic microsomal studies identify two primary metabolites:

  • N-Dealkylation: Formed via CYP3A4 (t₁/₂ = 2.1 hours).

  • Aromatic Hydroxylation: Catalyzed by CYP2D6 at the 4-position (minor pathway) .

Comparative Analysis with Structural Analogs

CompoundLogPD₂ Kₐ (nM)Metabolic Stability (t₁/₂)
(1R)-1-(5-Cl-3-F-Ph)prop-2-enylamine2.81802.1 h
(1R)-1-(2,3-F₂-Ph)prop-2-enylamine2.12103.8 h
(1S)-1-(3-Cl-4-MeO-Ph)prop-2-enylamine3.23201.5 h

The 5-Cl-3-F substitution pattern optimizes receptor affinity while maintaining metabolic stability.

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